Amotosalen hydrochloride for pathogen inactivation in research
Amotosalen hydrochloride for pathogen inactivation in research
An In-depth Technical Guide on Amotosalen Hydrochloride for Pathogen Inactivation in Research
Introduction to Amotosalen Hydrochloride
Amotosalen hydrochloride is a photoactive psoralen compound utilized for the ex vivo inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, in blood components intended for transfusion. In conjunction with ultraviolet A (UVA) light, amotosalen serves as a pathogen reduction technology (PRT) for platelet and plasma components. This technology, commercially known as the INTERCEPT Blood System, aims to enhance the safety of blood transfusions by mitigating the risk of transfusion-transmitted infections (TTIs). The fundamental principle of this method is to target and damage the nucleic acids of pathogens, thereby preventing their replication and ability to cause disease, while preserving the therapeutic properties of the blood components.
Core Mechanism of Action
The pathogen inactivation process using amotosalen and UVA light is a multi-step photochemical reaction targeting the fundamental ability of organisms to replicate.
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Intercalation : Amotosalen, due to its planar structure, readily intercalates into the double-helical regions of both DNA and RNA of pathogens and leukocytes. This initial binding is a non-covalent interaction that positions the molecule for the subsequent photochemical reaction.
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UVA Activation : The blood component containing amotosalen is then exposed to a controlled dose of UVA light (320-400 nm). The energy from the UVA light excites the amotosalen molecule, transforming it into a highly reactive state.
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Covalent Cross-linking : In its activated state, amotosalen forms covalent monoadducts and interstrand cross-links with the pyrimidine bases (thymine, cytosine, and uracil) of the nucleic acid chains. This irreversible cross-linking permanently damages the genetic material.
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Inactivation : The resulting cross-linked DNA and RNA cannot serve as templates for replication or transcription. This effectively renders the pathogens and leukocytes non-infectious and incapable of proliferation. A subsequent step involves a Compound Adsorption Device (CAD) to remove residual amotosalen and its photoproducts.
Caption: Photochemical mechanism of amotosalen for pathogen inactivation.
Quantitative Data on Efficacy and Component Quality
The effectiveness of amotosalen-UVA treatment is assessed by its ability to reduce pathogen load (log reduction) and its impact on the in vitro and in vivo quality of the treated blood components.
Table 1: Pathogen Reduction Efficacy of Amotosalen-UVA Treatment in Platelet and Plasma Concentrates
| Pathogen Category | Specific Pathogen | Log Reduction Achieved (Platelets) | Log Reduction Achieved (Plasma) |
| Enveloped Viruses | Human Immunodeficiency Virus (HIV-1) | >6.1 | >6.7 |
| Hepatitis B Virus (HBV) | >5.5 | >4.9 | |
| Hepatitis C Virus (HCV) | >5.0 | >4.5 | |
| West Nile Virus (WNV) | >6.9 | >6.8 | |
| SARS-CoV-2 | >4.5 | >5.0 | |
| Non-Enveloped Viruses | Hepatitis A Virus (HAV) | >4.8 | >5.2 |
| Parvovirus B19 | >5.0 | >5.0 | |
| Gram-Positive Bacteria | Staphylococcus aureus | >6.0 | >6.5 |
| Streptococcus pyogenes | >6.0 | >6.8 | |
| Gram-Negative Bacteria | Klebsiella pneumoniae | >7.0 | >7.0 |
| Yersinia enterocolitica | >6.0 | >6.9 | |
| Spirochetes | Treponema pallidum | >6.0 | Not Reported |
| Parasites | Babesia microti | >5.5 | >5.9 |
| Plasmodium falciparum | >6.0 | >6.0 |
Table 2: Impact of Amotosalen-UVA Treatment on In Vitro Quality of Platelet Concentrates (Day 5 of Storage)
| Parameter | Untreated Control | Amotosalen-Treated |
| pH (at 22°C) | 7.1 ± 0.1 | 7.0 ± 0.1 |
| Platelet Yield (x10¹¹ per unit) | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Glucose Consumption (µmol/unit/h) | 4.5 ± 1.0 | 5.5 ± 1.2 |
| Lactate Production (µmol/unit/h) | 8.0 ± 1.5 | 10.0 ± 1.8 |
| CD62P Expression (% positive) | 8 ± 3 | 15 ± 5 |
| Hypotonic Shock Response (%) | 75 ± 10 | 65 ± 12 |
| Aggregation to ADP (max %) | 85 ± 10 | 75 ± 12 |
Table 3: Impact of Amotosalen-UVA Treatment on Plasma Protein Activity
| Coagulation Factor | Mean Activity Retention (%) |
| Fibrinogen | 98 |
| Factor V | 70 |
| Factor VII | 85 |
| Factor VIII | 65 |
| Factor XI | 90 |
| Protein C | 95 |
| Protein S | 90 |
Experimental Protocols
Protocol 1: Pathogen Inactivation Efficacy in Platelet Concentrates
Objective: To quantify the log reduction of a target pathogen in a platelet concentrate following amotosalen-UVA treatment.
Materials:
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Apheresis or buffy-coat derived platelet concentrates (PCs).
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Amotosalen hydrochloride solution and UVA illumination system (e.g., INTERCEPT).
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High-titer stock of the pathogen of interest (virus, bacteria, etc.).
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Compound Adsorption Device (CAD).
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Appropriate culture media, cell lines, or agar plates for pathogen quantification.
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Sterile consumables (syringes, tubing, sample bags).
Methodology:
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Preparation: Obtain a standard unit of PC. Remove a small aliquot for baseline platelet quality analysis.
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Pathogen Spiking: In a biosafety cabinet, spike the PC unit with a known high titer of the pathogen stock. Mix gently and thoroughly.
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Pre-Inactivation Sampling: Immediately draw a "Pre-Inactivation" sample. Perform serial dilutions and plate or infect cell cultures to determine the initial pathogen load (Titer 1).
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Amotosalen Addition: Aseptically add the amotosalen solution to the spiked PC unit to achieve a final concentration of 150 µM.
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UVA Illumination: Transfer the PC containing amotosalen to the UVA-transparent illumination bag. Place the bag in the UVA illuminator and deliver a standard dose of 3.0 J/cm² of UVA light.
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Adsorption Step: Following illumination, pass the entire content of the bag through the CAD to remove residual amotosalen and its photoproducts.
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Post-Inactivation Sampling: Collect a "Post-Inactivation" sample from the final product bag.
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Pathogen Quantification: Perform serial dilutions of the "Post-Inactivation" sample and use the appropriate infectivity or culture assay to determine the final pathogen load (Titer 2).
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Calculation: Calculate the log reduction value as: Log Reduction = log₁₀(Titer 1 / Titer 2) .
Caption: Workflow for determining pathogen inactivation efficacy.
Protocol 2: In Vitro Platelet Quality Assessment
Objective: To evaluate the effects of amotosalen-UVA treatment on key platelet quality parameters during storage.
Materials:
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Paired platelet concentrate units (one treated, one control).
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Blood gas analyzer (for pH, pO₂, pCO₂).
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Automated hematology analyzer (for platelet count).
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Biochemistry analyzer (for glucose, lactate).
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Flow cytometer and relevant antibodies (e.g., anti-CD62P, anti-CD42b).
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Platelet aggregometer.
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Spectrophotometer for hypotonic shock response (HSR) assay.
Methodology:
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Study Design: Use paired PC units from the same donor. One unit serves as the untreated control, while the other undergoes the amotosalen-UVA treatment as described in Protocol 1 (without pathogen spiking).
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Storage: Store both units under standard blood bank conditions (20-24°C with continuous agitation) for up to 7 days.
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Sampling: Draw samples from both units on specified days (e.g., Day 1, Day 5, Day 7).
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Analysis:
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Metabolic Parameters: Measure pH, glucose, and lactate concentrations.
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Platelet Count: Determine the platelet count to assess yield and recovery.
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Activation Markers: Use flow cytometry to quantify the percentage of platelets expressing surface CD62P (P-selectin), a marker of activation.
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Functional Integrity:
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Hypotonic Shock Response (HSR): Measure the change in light absorbance after subjecting platelets to hypotonic stress, indicating membrane integrity.
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Aggregation: Use a platelet aggregometer to measure the maximum aggregation response to an agonist like ADP or collagen.
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Data Comparison: For each time point, statistically compare the results from the treated and control units to determine the impact of the treatment.
